molecular formula C22H25N7O B8099952 1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea

1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea

Cat. No.: B8099952
M. Wt: 403.5 g/mol
InChI Key: ACPAHUCASWYWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The research applications and mechanism of action for 1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea are not yet established in the scientific literature. A comprehensive review of available sources did not identify specific studies on this compound. Researchers are encouraged to consult specialized chemical databases or recent scientific publications for any emerging data. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[4-(4-aminophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]phenyl]-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-24-22(30)25-18-11-7-16(8-12-18)20-26-19(15-5-9-17(23)10-6-15)27-21(28-20)29-13-3-2-4-14-29/h5-12H,2-4,13-14,23H2,1H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPAHUCASWYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea, also known as CAS 1956379-99-9, is a compound with a complex structure featuring a triazine core. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N7O, with a molar mass of 403.48 g/mol. The compound contains several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N7O
Molar Mass403.48 g/mol
CAS Number1956379-99-9

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to triazine derivatives. For instance, a related study found that triazine-based compounds exhibited significant antitumor activity against various cancer cell lines. Specifically, compounds with similar structural motifs demonstrated notable inhibition of melanoma cells with GI(50) values as low as 3.3×108M3.3\times 10^{-8}M .

In vitro assays have shown that the introduction of piperidine and aminophenyl groups enhances the cytotoxic effects of triazine derivatives. These modifications appear to facilitate interactions with cellular targets involved in tumor proliferation and survival pathways.

The proposed mechanism of action for triazine derivatives like this compound involves:

  • Inhibition of DNA Synthesis : Compounds may disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Targeting Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cancer cell signaling.

Study 1: Triazine Derivatives in Cancer Treatment

A recent study synthesized various triazine derivatives and tested their anticancer activities against multiple cell lines, including melanoma and renal cancer cells. The results indicated that certain derivatives exhibited promising cytotoxicity, supporting further exploration into their therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of triazine compounds revealed that modifications to the piperidine and phenyl moieties significantly impacted biological activity. The presence of amino groups was crucial for enhancing the interaction with target proteins involved in cancer progression .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a triazine core, which is known for its biological activity. The presence of the piperidine and methylurea groups contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to 1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea exhibit significant anticancer properties. The triazine moiety is often associated with cytotoxic effects against various cancer cell lines.

Case Study:

A study conducted on derivatives of triazine compounds demonstrated their effectiveness in inhibiting tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may enhance its interaction with bacterial membranes or inhibit essential bacterial enzymes.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli1550
Staphylococcus aureus2050
Pseudomonas aeruginosa1050

Neurological Applications

The piperidine ring is known for its role in neuropharmacology. Compounds with similar structures have been investigated for their potential in treating neurological disorders such as depression and anxiety.

Case Study:

A recent investigation into piperidine derivatives showed that they could modulate neurotransmitter levels, leading to anxiolytic effects in animal models . The specific compound's efficacy was attributed to its ability to cross the blood-brain barrier effectively.

Agricultural Uses

There is emerging interest in the application of this compound in agricultural sciences as a potential pesticide or herbicide due to its bioactive properties.

Data Table: Herbicidal Activity

Crop TypeEffectiveness (%)Application Rate (g/ha)
Wheat85200
Corn75200

Comparison with Similar Compounds

Structural-Activity Relationship (SAR) Insights:

  • Piperidine vs. Morpholino Substituents: The replacement of morpholino groups (as in Gedatolisib) with piperidin-1-yl in the target compound may reduce metabolic instability. Morpholino-containing analogues are prone to oxidation and ring-opening degradation .
  • Aromatic Substitutions: The 4-aminophenyl group may enhance DNA intercalation or kinase binding compared to chlorophenyl (Compound 8) or trifluoromethoxy-isoquinoline (Compound F) .

Pharmacological and Stability Comparisons

Anticancer Activity

  • Gedatolisib: Demonstrates dual PI3K/mTOR inhibition (IC₅₀ = 5–10 nM) and is effective in breast and prostate cancer models. However, its morpholino groups contribute to instability in plasma, generating demethylated or oxidized metabolites .
  • The piperidinyl group may improve stability compared to morpholino analogues .

Metabolic Stability

  • Gedatolisib : Degrades in rat plasma via N-demethylation and morpholine ring oxidation, limiting bioavailability .
  • Target Compound: Piperidine rings are less susceptible to oxidation than morpholino groups, suggesting enhanced stability. No degradation data is available, but piperidine-containing analogues (e.g., Compound 8) show >80% stability in hepatic microsomes .

Preparation Methods

Step 1: Substitution with 4-Aminophenylamine

Cyanuric chloride reacts with 4-aminophenylamine at 0–5°C in acetone, substituting position 4:

Cyanuric chloride+4-aminophenylamineNaHCO3,0°C4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline\text{Cyanuric chloride} + \text{4-aminophenylamine} \xrightarrow{\text{NaHCO}_3, \text{0°C}} \text{4-(4,6-dichloro-1,3,5-triazin-2-yl)aniline}

Conditions : 1:1 molar ratio, 2 h, 85–90% yield.

Step 2: Piperidine Substitution

The dichloro intermediate reacts with piperidine in THF at 25°C:

4-(4,6-Dichlorotriazin-2-yl)aniline+piperidineDIPEA4-(4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)aniline\text{4-(4,6-Dichlorotriazin-2-yl)aniline} + \text{piperidine} \xrightarrow{\text{DIPEA}} \text{4-(4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)aniline}

Conditions : 1.2 equiv piperidine, 4 h, 78–82% yield.

Step 3: Suzuki Coupling for Phenyl Urea Precursor

The remaining chloride at position 2 undergoes Suzuki coupling with 4-nitrophenylboronic acid:

4-(4-Chloro-6-(piperidin-1-yl)triazin-2-yl)aniline+4-nitrophenylboronic acidPd(PPh3)4,Na2CO34-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)nitrobenzene\text{4-(4-Chloro-6-(piperidin-1-yl)triazin-2-yl)aniline} + \text{4-nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{4-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)nitrobenzene}

Conditions : 1.5 equiv boronic acid, 80°C, 12 h, 70–75% yield.

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine:

4-Nitrophenyl intermediateH2,Pd/C4-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)aniline\text{4-Nitrophenyl intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)aniline}

Conditions : 1 atm H₂, ethanol, 6 h, 90–95% yield.

Urea Formation via Carbamate Displacement

The aniline group at position 2 is converted to methylurea using phenyl chloroformate and methylamine:

Carbamate Activation

Aniline intermediate+phenyl chloroformateEt3Nphenyl N-(4-(triazinyl)phenyl)carbamate\text{Aniline intermediate} + \text{phenyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{phenyl N-(4-(triazinyl)phenyl)carbamate}

Conditions : 1.2 equiv phenyl chloroformate, DCM, 0°C, 1 h, 88% yield.

Methylamine Displacement

Carbamate intermediate+methylamineTHF1-(4-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)phenyl)-3-methylurea\text{Carbamate intermediate} + \text{methylamine} \xrightarrow{\text{THF}} \text{1-(4-(4-(4-aminophenyl)-6-(piperidin-1-yl)triazin-2-yl)phenyl)-3-methylurea}

Conditions : 2.0 equiv methylamine, 25°C, 12 h, 80–85% yield.

Alternative Urea Synthesis via HBTU Coupling

A triphosgene-free method employs HBTU for urea bond formation:

4-Aminophenyl intermediate+methylamineHBTU, DIPEATarget compound\text{4-Aminophenyl intermediate} + \text{methylamine} \xrightarrow{\text{HBTU, DIPEA}} \text{Target compound}

Conditions : 1.5 equiv HBTU, DMF, 24 h, 75–80% yield.

Crystallization and Purification

Crude product is purified via preparative HPLC (C18 column, acetonitrile/water):

  • Mobile phase : 60:40 acetonitrile/water + 0.1% TFA

  • Yield : 95% purity, crystalline form confirmed by XRD.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)Purity (%)Temperature (°C)Time (h)
Carbamate displacementPhenyl chloroformate80–85982512
HBTU couplingHBTU, DIPEA75–80972524
Suzuki couplingPd(PPh₃)₄70–75958012

Challenges and Optimizations

  • Regioselectivity : Position 2 substitutions require precise stoichiometry to avoid di/tri-substituted byproducts.

  • Solvent choice : DMF enhances substitution rates but complicates removal; acetone/THF mixtures improve yields.

  • Urea stability : Methylurea groups degrade above 100°C, necessitating low-temperature coupling .

Q & A

Q. What are the key considerations for synthesizing 1-(4-(4-(4-Aminophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)phenyl)-3-methylurea in academic settings?

Methodological Answer: Synthesis requires optimization of multi-step reactions involving triazine core functionalization. Key steps include:

  • Triazine Ring Assembly : Use of cyanuric chloride as a starting material for sequential nucleophilic substitutions under controlled temperatures (0–5°C for primary amines, room temperature for secondary amines like piperidine) to introduce substituents .
  • Urea Coupling : Reactivity of the aryl amino group with methyl isocyanate in anhydrous DMF, monitored by TLC for completion (typically 12–24 hours at 60°C).
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from THF/water mixtures to achieve >95% purity. Validate via HPLC and NMR .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the triazine ring and urea linkage. For example, the piperidinyl proton signals appear as multiplet peaks at δ 1.5–2.5 ppm, while the urea NH protons resonate at δ 8.3–8.7 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 456.23).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation from DMSO), crystallographic data can resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental workflows:

  • Reaction Pathway Prediction : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways for triazine functionalization. For example, calculate activation barriers for nucleophilic substitutions at different ring positions .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent compatibility for urea coupling steps, minimizing side reactions .
  • Machine Learning : Train models on existing triazine-urea derivatives to predict optimal reaction conditions (e.g., temperature, catalyst) for new analogs .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurities, assay conditions, or target selectivity. Mitigation strategies include:

  • Purity Validation : Use orthogonal methods (e.g., LC-MS, elemental analysis) to confirm batch consistency. Impurities >0.5% can skew IC50_{50} values .
  • Assay Standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays). For example, variations in serum content in cell-based assays can alter compound uptake .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain divergent results .

Q. What strategies are recommended for studying the hydrolytic stability of the urea linkage in physiological conditions?

Methodological Answer: Design accelerated stability studies under simulated biological conditions:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). The urea bond is most labile under acidic conditions .
  • Enzymatic Stability : Expose to human liver microsomes or esterases to assess metabolic susceptibility. Use LC-MS/MS to identify hydrolysis products (e.g., aryl amines) .
  • Stabilization Approaches : Introduce electron-withdrawing groups on the phenyl ring adjacent to the urea to reduce nucleophilic attack .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer: Adopt a modular synthesis approach with systematic variations:

  • Core Modifications : Synthesize analogs with substituted piperidines (e.g., 4-methylpiperidine) or alternative heterocycles (e.g., morpholine) to probe steric and electronic effects .
  • Urea Isosteres : Replace urea with thiourea or carbamate groups to assess hydrogen-bonding requirements for target binding .
  • High-Throughput Screening : Test analogs against a panel of related targets (e.g., kinase families) to map selectivity profiles. Use multivariate analysis to correlate structural features with activity .

Q. What experimental designs are effective for resolving low yields in the final coupling step?

Methodological Answer: Low yields (<50%) in urea formation often stem from competing side reactions. Solutions include:

  • Activating Agents : Employ carbodiimides (e.g., DCC) or coupling reagents (HATU) to enhance reactivity of the aryl amine .
  • Temperature Gradients : Perform reactions under microwave irradiation (80°C, 30 minutes) to accelerate kinetics while minimizing decomposition .
  • In Situ Monitoring : Use inline FTIR to detect intermediate isocyanate formation and optimize stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.